4-Nitrophenyl 2-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-4,6-O-benzylidene-b-D-glucopyranoside

Vue d'ensemble

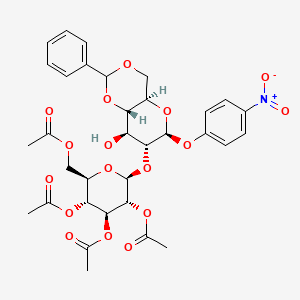

Description

4-Nitrophenyl 2-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-4,6-O-benzylidene-b-D-glucopyranoside is a complex organic compound characterized by its intricate molecular structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the protection of the hydroxyl groups on the glucopyranosyl moiety. The reaction conditions often require the use of strong acids or bases, and the reactions are usually carried out under anhydrous conditions to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. The use of catalysts and optimized reaction conditions helps to increase the yield and purity of the final product. Continuous flow chemistry techniques can also be employed to enhance the efficiency and scalability of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Substitution reactions often involve the use of nucleophiles or electrophiles, depending on the specific functional groups present in the compound.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further purified and characterized using various analytical techniques.

Applications De Recherche Scientifique

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound is utilized as a probe to study carbohydrate-protein interactions. Its ability to bind to specific enzymes and receptors makes it a useful tool in understanding biological processes.

Medicine: In the field of medicine, this compound has shown potential as a therapeutic agent. Its pharmacological properties have been investigated for the treatment of various diseases, including cancer and viral infections.

Industry: In industry, this compound is used in the development of new materials and products. Its chemical stability and reactivity make it suitable for applications in coatings, adhesives, and other industrial processes.

Mécanisme D'action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The nitrophenyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can modulate biological processes and lead to therapeutic effects.

Comparaison Avec Des Composés Similaires

4-Nitrophenyl 2-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-b-D-glucopyranoside

4-Nitrophenyl 2-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-b-D-glucopyranoside (CAS 26255-69-6)

Uniqueness: This compound is unique due to its specific structural features, such as the presence of the benzylidene group and the acetylated glucopyranosyl moiety

Activité Biologique

4-Nitrophenyl 2-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-4,6-O-benzylidene-b-D-glucopyranoside is a complex glycoside with significant interest in biochemical and pharmaceutical research due to its potential biological activities. Its structure combines a nitrophenyl moiety with glucopyranosyl units, which may influence its interaction with biological targets.

Chemical Structure and Properties

The compound features several important functional groups:

- Nitrophenyl Group : Known for its role in chromogenic reactions.

- Glucoside Linkages : These are crucial for the compound's biological interactions.

Enzymatic Activity

One of the primary uses of 4-nitrophenyl derivatives, such as 4-nitrophenyl-β-D-glucopyranoside, is as substrates for enzyme assays. They are particularly useful in measuring β-glucosidase activity. The enzymatic hydrolysis of these substrates results in the release of 4-nitrophenol, which can be quantitatively measured through colorimetric methods .

Table 1: Kinetic Parameters of β-Glucosidase Activity

| Substrate | (mM) | (s) | (mMs) |

|---|---|---|---|

| 4-Nitrophenyl-β-D-glucopyranoside | 0.367 | 43.17 | 117.49 |

| Cellobiose | 6.557 | 8.74 | 1.33 |

This table highlights the efficiency of different substrates in enzymatic reactions, emphasizing the utility of 4-nitrophenyl-β-D-glucopyranoside in biochemical assays .

Antimicrobial Activity

Research indicates that carbohydrate derivatives exhibit a range of biological activities, including antimicrobial properties. The introduction of bulky lipophilic groups can enhance the biological characteristics of glycosides. For instance, studies have shown that certain glucosides possess bactericidal properties against various pathogens . However, specific data on the antimicrobial efficacy of the compound remains limited.

Case Study: Enzymatic Applications

In a study focusing on enzyme kinetics, researchers utilized 4-nitrophenyl-β-D-glucopyranoside to assess β-glucosidase activity across different biological samples. The results demonstrated a strong correlation between substrate concentration and enzymatic activity, confirming the compound's effectiveness as a chromogenic substrate for enzyme assays .

Case Study: Pharmacological Potential

Another investigation explored the pharmacological potential of glycosides similar to 4-nitrophenyl derivatives. These studies indicated that modifications to the glucopyranosyl structure could lead to enhanced bioactivity and reduced toxicity profiles compared to traditional compounds .

Propriétés

IUPAC Name |

[(2R,3R,4S,5R,6S)-6-[[(4aR,6S,7R,8S,8aS)-8-hydroxy-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H37NO17/c1-16(35)42-14-24-27(44-17(2)36)29(45-18(3)37)30(46-19(4)38)33(49-24)51-28-25(39)26-23(15-43-31(50-26)20-8-6-5-7-9-20)48-32(28)47-22-12-10-21(11-13-22)34(40)41/h5-13,23-33,39H,14-15H2,1-4H3/t23-,24-,25+,26-,27-,28-,29+,30-,31?,32-,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APYFCGBWFSVXEH-PSKLNEOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2C(C3C(COC(O3)C4=CC=CC=C4)OC2OC5=CC=C(C=C5)[N+](=O)[O-])O)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]3[C@@H](COC(O3)C4=CC=CC=C4)O[C@H]2OC5=CC=C(C=C5)[N+](=O)[O-])O)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H37NO17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90745392 | |

| Record name | 4-Nitrophenyl 4,6-O-benzylidene-2-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

719.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26255-68-5 | |

| Record name | 4-Nitrophenyl 4,6-O-benzylidene-2-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.